Hydroxyzine (D4 dihydrochloride)
Description
Historical Context of Original Hydroxyzine (B1673990) Scientific Investigation
Hydroxyzine was first synthesized in the mid-1950s and was approved for medical use in the United States in 1957. drugbank.comnih.gov Initially recognized for its antihistaminic properties in treating conditions like pruritus and urticaria, its sedative and anxiolytic effects were also quickly identified. drugbank.comdrugbank.com This led to its use in managing anxiety and tension. drugbank.comnih.gov The active metabolite of hydroxyzine, cetirizine (B192768), is a well-known second-generation antihistamine and is responsible for a significant portion of hydroxyzine's antihistaminic activity. drugbank.comdrugbank.com
Rationale for Deuterium (B1214612) Labeling in Chemical and Biological Research
Deuterium (D), a stable isotope of hydrogen, contains both a proton and a neutron, making it twice as heavy as protium (B1232500) (the most common hydrogen isotope). The replacement of hydrogen with deuterium in a molecule, a process known as deuteration, can lead to a phenomenon called the kinetic isotope effect (KIE). assumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions that involve the breaking of this bond can be significantly slower. nih.gov This principle is harnessed in various research applications. peeref.comacs.org
Deuteration is a valuable tool for studying the metabolic fate of a compound. nih.gov By selectively replacing hydrogens at sites susceptible to metabolic transformation, researchers can slow down the metabolism at that specific position. This can help in identifying the primary sites of metabolic attack on a molecule and in characterizing the resulting metabolites. The altered metabolic profile of the deuterated compound compared to its non-deuterated parent can provide crucial information about the enzymes involved and the metabolic pathways at play. assumption.edu
Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based assays. aptochem.comclearsynth.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by mass. aptochem.com Deuterated analogs fit this requirement perfectly, as they co-elute with the non-deuterated compound during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. texilajournal.com The mass difference allows for their separate detection, enabling accurate quantification of the analyte by correcting for variations in sample preparation and instrument response. clearsynth.com
Chemical Identity of Hydroxyzine Dihydrochloride (B599025) and its D4 Analog
Hydroxyzine dihydrochloride is the salt form of hydroxyzine, with the chemical name 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethan-1-ol dihydrochloride. drugbank.comresearchgate.net
| Property | Hydroxyzine Dihydrochloride |
| Chemical Formula | C21H29Cl3N2O2 |
| Molecular Weight | 447.83 g/mol |
| CAS Number | 2192-20-3 |
Data sourced from nih.govfda.gov
Hydroxyzine-d4 dihydrochloride is a deuterated analog of hydroxyzine dihydrochloride where four hydrogen atoms have been replaced by deuterium atoms. medchemexpress.commedchemexpress.com The specific placement of the deuterium atoms is on the ethylene (B1197577) glycol chain.
| Property | Hydroxyzine D4 Dihydrochloride |
| Synonyms | Vistaril-d4' dihydrochloride; Atarax-d4' dihydrochloride |
| Chemical Formula | C21H25D4Cl3N2O2 |
| Molecular Weight | Approx. 451.85 g/mol |
| CAS Number | 1219805-91-0 |
Data sourced from medchemexpress.com
The structure of hydroxyzine is characterized by a central piperazine (B1678402) ring, a diphenylmethane (B89790) moiety, and an ethoxyethanol side chain. wikipedia.org The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.gov This core is a common scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of molecules, such as solubility and bioavailability. researchgate.netnih.gov The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, potentially interacting with biological targets. researchgate.net The versatility of the piperazine ring allows for various substitutions, leading to a wide range of pharmacological activities. nih.govresearchgate.net
Positions of Deuterium Labeling in Hydroxyzine-D4 Dihydrochloride
The specific deuterated analog, Hydroxyzine-D4 Dihydrochloride, is characterized by the incorporation of four deuterium atoms into the hydroxyzine molecule. The systematic chemical name for this compound is 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)(D4)ethan-1-ol dihydrochloride. This nomenclature indicates that the four deuterium atoms are located on the terminal ethanol (B145695) group of the ethoxyethanol side chain.
The synthesis of deuterated hydroxyzine analogs involves the use of deuterated reagents. For instance, in the synthesis of a related compound, hydroxyzine-d8 (B602476), deuterated piperazine was a key starting material. nih.gov While the specific synthesis of Hydroxyzine-D4 Dihydrochloride is not detailed in readily available literature, the labeling pattern is consistent with the modification of the ethoxyethanol portion of the molecule.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H29Cl3N2O2 |
|---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i14D2,16D2;; |
InChI Key |
ANOMHKZSQFYSBR-DKVINNBLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Hydroxyzine and Deuterated Analogs
Synthetic Pathways for Hydroxyzine (B1673990) Base
The core structure of hydroxyzine is assembled through key chemical reactions, primarily involving the formation of carbon-nitrogen bonds via alkylation.
Alkylation Reactions in Core Synthesis
The synthesis of the hydroxyzine base is typically achieved through a sequential N-alkylation of a piperazine (B1678402) derivative. A common and established method involves a two-step process. The first step is the alkylation of piperazine with (4-chlorophenyl)phenylmethyl chloride (also known as 4-chlorobenzhydryl chloride). This reaction forms the intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine. nih.govpharmaffiliates.com
In the second step, this intermediate undergoes another N-alkylation reaction with a 2-(2-chloroethoxy)ethanol (B196239) molecule. nih.govgoogle.com This joins the hydroxy-ethoxy-ethyl side chain to the second nitrogen atom of the piperazine ring, completing the synthesis of the hydroxyzine free base. google.com
Piperazine + (4-Chlorophenyl)phenylmethyl chloride → 1-[(4-Chlorophenyl)phenylmethyl]piperazine
1-[(4-Chlorophenyl)phenylmethyl]piperazine + 2-(2-chloroethoxy)ethanol → Hydroxyzine
Variations in this synthetic approach exist. Research has been conducted on alternative catalytic systems to improve efficiency and environmental friendliness. For instance, a Raney-Ni catalyzed N-alkylation method has been developed for the synthesis of hydroxyzine and other diphenylmethyl piperazine derivatives. researchgate.net Other research has explored iridium-catalyzed N-alkylation of amines using alcohols as alkylating agents through a hydrogen borrowing or hydrogen self-transfer strategy, which can proceed without the need for bases or solvents. researchgate.net A water-based process has also been described, using a phase-transfer catalyst like tetrabutyl ammonium (B1175870) bromide in the presence of potassium carbonate as a base. google.com
Formation of the Dihydrochloride (B599025) Salt
Hydroxyzine is commonly supplied as a dihydrochloride salt (C₂₁H₂₇ClN₂O₂ · 2HCl) to improve its stability and solubility. wikipedia.orgnih.govlktlabs.com The formation of this salt is a straightforward acid-base reaction. The hydroxyzine free base, which has two basic nitrogen atoms in the piperazine ring, is treated with two equivalents of hydrochloric acid (HCl). nih.gov This process is typically carried out by dissolving the hydroxyzine base in a suitable organic solvent and then introducing hydrogen chloride gas or a solution of HCl in a solvent like isopropanol (B130326) or ether. google.com The resulting dihydrochloride salt precipitates from the solution and can then be isolated by filtration, washed, and dried. nih.gov The molecular weight of the dihydrochloride salt is 447.8 g/mol , compared to 374.9 g/mol for the free base. wikipedia.org
Targeted Deuteration Strategies for Hydroxyzine-D4 Dihydrochloride Synthesis
Deuterium-labeled compounds, such as Hydroxyzine-D4 dihydrochloride, are valuable as internal standards for quantification analysis in mass spectrometry-based studies. nih.govmedchemexpress.commedchemexpress.com Their synthesis requires specific techniques to incorporate deuterium (B1214612) atoms at precise locations within the molecule.
Isotopic Labeling Techniques for Deuterium Incorporation
The introduction of deuterium into organic molecules can be achieved through various methods, with hydrogen isotope exchange (HIE) being a fundamental approach. nih.gov HIE reactions replace hydrogen atoms with deuterium atoms, often using heavy water (D₂O) as the deuterium source. x-chemrx.comgoogle.com
Modern isotopic labeling techniques have focused on developing more efficient and selective methods:
Catalytic HIE: This involves using a metal catalyst to facilitate the exchange. Catalysts such as palladium on carbon (Pd/C), Raney nickel, and ruthenium nanoparticles have been shown to be effective for deuterium labeling of various organic compounds, including nitrogen-containing heterocycles. x-chemrx.comresearchgate.net
Photocatalysis: Heterogeneous photocatalytic systems are emerging as a powerful tool for HIE. These methods can enable the labeling of multiple sites simultaneously under mild conditions. chemrxiv.orgresearchgate.net
Late-Stage Functionalization: These methods aim to introduce deuterium into a fully formed or nearly complete molecule, which is highly efficient. x-chemrx.com This avoids the need to build the entire molecule from isotopically enriched starting materials. x-chemrx.com Techniques can include reductive and dehalogenative deuteration, among other transformations. nih.gov
Precursor Compounds and Reaction Conditions for D4 Labeling
The synthesis of Hydroxyzine-D4 specifically involves the incorporation of four deuterium atoms. While the exact position is not always specified in commercial listings, it is commonly understood to be on the piperazine ring or the ethoxyethanol side chain. A common strategy for producing specifically labeled compounds is to use a deuterated precursor in the main synthetic pathway.
For example, the synthesis of Hydroxyzine-d8 (B602476) has been accomplished by using piperazine-d8 as the starting material, which is then reacted with 4-chlorobenzhydryl chloride and subsequently with 2-(2-chloroethoxy) ethanol (B145695). nih.gov This places all eight deuterium atoms on the piperazine ring.
Following this logic, the synthesis of Hydroxyzine-D4 would likely involve the use of a specifically deuterated version of one of the precursors. To achieve D4 labeling on the piperazine ring, a piperazine-d4 molecule would be used. Alternatively, if the deuterium atoms are on the ethoxyethanol side chain, a deuterated version of 2-(2-chloroethoxy)ethanol would be required. The reaction conditions would be similar to those used for the synthesis of the non-deuterated hydroxyzine base, involving N-alkylation in the presence of a base. google.com After the synthesis of the deuterated base, it is converted to the dihydrochloride salt using hydrochloric acid.
Research into Hydroxyzine Impurities and Related Compounds
The analysis and control of impurities are critical aspects of pharmaceutical manufacturing. Research has focused on identifying, quantifying, and characterizing impurities and degradation products related to hydroxyzine. Stability-indicating high-performance liquid chromatography (HPLC) methods have been developed to separate hydroxyzine from its potential impurities. researchgate.netnih.gov
Stress testing under conditions of hydrolysis, oxidation, and heat has helped to identify several degradation products. researchgate.net Known impurities include both process-related impurities from the synthesis and degradation products formed during storage.
Some of the identified impurities and related compounds are listed below.
| Compound Name | CAS Number | Molecular Formula | Notes |
| Hydroxyzine Related Compound A | 303-26-4 | C₁₇H₂₀ClN | A precursor and process impurity; 1-[(4-Chlorophenyl)phenylmethyl]piperazine. pharmaffiliates.com |
| Hydroxyzine N-Oxide | Not Available | C₂₁H₂₇ClN₂O₃ | An identified degradation product. researchgate.net |
| O-Acetyl hydroxyzine | Not Available | C₂₃H₂₉ClN₂O₃ | An identified degradation product. pharmaffiliates.comresearchgate.net |
| Cetirizine (B192768) | 83881-51-0 | C₂₁H₂₅ClN₂O₃ | A major metabolite and degradation product of hydroxyzine. researchgate.netwikipedia.org |
| Hydroxyzine Related Compound B | 3733-63-9 | C₂₁H₂₈N₂O₂ | Impurity listed in some pharmacopeias. pharmaffiliates.com |
| 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | C₈H₁₈N₂O₂ | A potential process-related impurity. |
| Hydroxyzine Dextrose Derivative | Not Available | C₂₇H₃₇ClN₂O₇ | A potential adduct. pharmaffiliates.com |
| Hydroxyzine Fructose Derivative | Not Available | C₂₇H₃₇ClN₂O₇ | A potential adduct. pharmaffiliates.com |
| (4-chlorophenyl)phenylmethanone | 90-97-1 | C₁₃H₉ClO | A potential starting material or related substance. |
Identification of Synthetic Byproducts and Degradation Products
Impurities in hydroxyzine can originate from the synthetic process or from the degradation of the active molecule under various environmental conditions. Forced degradation studies, which expose the drug to stress such as acid, base, oxidation, heat, and light, are used to identify potential degradation products. researchgate.netresearchgate.net
The primary and most well-known metabolite of hydroxyzine is Cetirizine , which is formed through the oxidation of the terminal alcohol group to a carboxylic acid. wikipedia.orgdrugbank.com This transformation is also a common degradation pathway. researchgate.net High-performance liquid chromatography (HPLC) is a frequently used technique to monitor the degradation of hydroxyzine and analyze the byproducts that form. researchgate.netdigitellinc.com
Further studies have identified other degradation products through methods like liquid chromatography-mass spectrometry (LC-MS). Under oxidative stress, specific impurities such as hydroxyzine N‐Oxide and O‐Acetyl hydroxyzine have been characterized. researchgate.netresearchgate.net
Identified Degradation Products of Hydroxyzine
| Product Name | Formation Condition | Notes |
|---|---|---|
| Cetirizine | Metabolism / Oxidation | Major metabolite and degradation product. researchgate.netwikipedia.org |
| Hydroxyzine N-Oxide | Oxidative Stress | Identified via LC-MS. researchgate.netresearchgate.net |
| O-Acetyl hydroxyzine | Oxidative Stress | Identified via LC-MS. researchgate.netresearchgate.net |
Structural Analysis of Relevant Impurities (e.g., Cetirizine Dimer Impurity, Decloxizine)
The analysis of process-related impurities and closely related analogs is crucial for quality control and understanding the compound's chemical profile.
Cetirizine Dimer Impurity : This is a known process-related impurity, also referred to as Cetirizine EP Impurity D. drjcrbio.com Its chemical structure is identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. drjcrbio.compharmaffiliates.com It is formed from the reaction of two hydroxyzine precursors, resulting in a dimeric structure linked by the piperazine ring.
Decloxizine (B1670144) : This compound is a derivative of hydroxyzine that lacks the chlorine atom on one of the phenyl rings. researchgate.net Its formal IUPAC name is 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol. nih.gov It serves as an important structural analog for comparative studies.
Structural Details of Relevant Impurities and Analogs
| Common Name | IUPAC Name | Key Structural Feature |
|---|---|---|
| Cetirizine Dimer Impurity (Impurity D) | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | Dimeric structure with two (4-chlorophenyl)phenylmethyl groups on a central piperazine. drjcrbio.compharmaffiliates.com |
| Decloxizine | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol | Analog of hydroxyzine lacking the para-chloro substituent on the phenyl ring. nih.gov |
Analog and Derivative Synthesis Research
Research into hydroxyzine analogs and derivatives aims to explore new therapeutic activities and understand the structural requirements for its biological effects.
Structural Modifications of the Piperazine Ring
The piperazine ring is a key structural component and a frequent target for chemical modification. nih.gov Its two nitrogen atoms allow for the introduction of various substituents to alter the molecule's properties. Research has been conducted to synthesize novel hydroxyzine derivatives by modifying this ring. For instance, new N-alkylation methods using catalysts like Raney-Ni have been developed to prepare hydroxyzine and other diphenylmethyl piperazine derivatives, such as decloxizine, meclizine, and buclizine. researchgate.net Other studies have focused on introducing novel piperazine moieties to alter biological activity. nih.gov
Alterations to Aromatic Substituents
The two aromatic (phenyl) rings on the diphenylmethyl group are also targets for synthetic modification. Studies have shown that creating derivatives with substitutions on these rings can significantly impact biological activity. For example, research on novel hydroxyzine derivatives found that introducing mono-substituted groups on the phenyl ring led to strong cytotoxic activities against various human prostate cancer cell lines. nih.gov The analog decloxizine is a prime example of such an alteration, where the chlorine atom is absent. nih.gov
Studies on Structure-Activity Relationships (SAR) in Chemical Series
Structure-Activity Relationship (SAR) studies investigate how a molecule's structure correlates with its biological function. For hydroxyzine and its derivatives, SAR studies have yielded important insights.
A study involving the synthesis of a series of hydroxyzine derivatives, where the 2-ethoxyethanol (B86334) group was replaced by a 2-p-tolylethanol group, provided key SAR findings:
Aromatic Substitution : Mono-substituted derivatives on the phenyl group showed enhanced cytotoxic activity against LNCaP, DU145, and PC-3 prostate cancer cells. nih.gov
Piperazine Moiety : The introduction of a small substituent group onto the piperazine ring was found to be beneficial for antagonistic activity against the androgen receptor (AR). nih.gov
Piperazine Core : The piperazine ring itself is considered a privileged scaffold in drug discovery. In many chemical series, replacing the piperazine ring with other cyclic structures, such as morpholine (B109124) or pyrrolidine, results in a marked decrease in biological activity, highlighting its importance. nih.gov
Summary of Structure-Activity Relationship (SAR) Findings
| Structural Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Mono-substitution on the phenyl group | Improved cytotoxic activity against human prostate cancer cells. | nih.gov |
| Introduction of small groups to the piperazine ring | Beneficial for androgen receptor (AR) antagonistic activity. | nih.gov |
| Replacement of the piperazine ring with morpholine or pyrrolidine | Significant decrease in biological activity in related chemical series. | nih.gov |
Molecular and Cellular Pharmacology of Hydroxyzine Dihydrochloride
Histamine (B1213489) H1 Receptor Interactions
Inverse Agonism Mechanisms at H1 Receptors
Hydroxyzine's primary pharmacological action is mediated through its potent and selective interaction with the histamine H1 receptor. wikipedia.orgpsychdb.com The H1 receptor, a member of the G-protein-coupled receptor (GPCR) family, exhibits constitutive activity, meaning it can signal without being bound by an agonist like histamine. wikipedia.orgresearchgate.net This basal activity is due to a spontaneous conformational shift of the receptor from an inactive (R) to an active (R*) state.
Hydroxyzine (B1673990) functions as an inverse agonist, not merely as a neutral antagonist. wikipedia.orgdrugbank.comguidetopharmacology.org This means it preferentially binds to and stabilizes the inactive conformation of the H1 receptor. researchgate.net By doing so, hydroxyzine actively reduces the receptor's basal signaling activity, a mechanism described as "negative efficacy". drugbank.com This suppression of constitutive H1 receptor activity is a key factor in its therapeutic effects, such as reducing pruritus (itching), edema, and flare responses. drugbank.com This inverse agonism also leads to the attenuation of the expression of NF-κB, a transcription factor that regulates inflammatory processes. wikipedia.org
Receptor Binding Kinetics and Affinity Studies
The efficacy of hydroxyzine is rooted in its high binding affinity for the histamine H1 receptor. Binding affinity is often quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the target receptors. Studies have consistently demonstrated that hydroxyzine has a high affinity for the H1 receptor, with Ki values in the low nanomolar range. guidetopharmacology.orgselleckchem.com
The onset and duration of hydroxyzine's action are governed by its receptor binding kinetics, specifically its association (kon) and dissociation (koff) rates. While detailed kinetic studies are complex, the prolonged pharmacodynamic effects of hydroxyzine suggest a durable interaction with the H1 receptor. nih.gov For instance, after a single oral dose, significant suppression of histamine-induced wheals and flares can persist for an extended period. nih.gov The high affinity and sustained receptor occupancy contribute to its potent and long-lasting antihistaminic effects. guidetopharmacology.orgnih.gov
Interactive Table: Receptor Binding Affinities of Hydroxyzine
| Receptor | Ki (nM) | Species | Assay Type |
| Histamine H1 | 2 | Human | Binding affinity |
| 5-HT2A | 50 | Human | Binding affinity |
| Dopamine (B1211576) D2 | 378 | Human | Binding affinity |
| Table based on data from guidetopharmacology.org. Ki values represent the concentration of the drug required to inhibit binding by 50% and can vary based on experimental conditions. |
Signaling Pathway Modulation via H1 Receptor Engagement
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. wikipedia.org When activated by an agonist, the receptor stimulates phospholipase C (PLC). youtube.comnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.comnih.govyoutube.com
IP3 is hydrophilic and diffuses into the cytoplasm, where it binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). youtube.comyoutube.com Simultaneously, the lipophilic DAG remains in the cell membrane and, along with the increased Ca2+, activates protein kinase C (PKC). youtube.comyoutube.com This cascade of events leads to various cellular responses, including the release of pro-inflammatory mediators. youtube.com
As an inverse agonist, hydroxyzine binding to the H1 receptor suppresses this entire signaling pathway. smpdb.ca It reduces the constitutive activation of PLC, thereby decreasing the production of IP3 and DAG and subsequent intracellular calcium mobilization. youtube.comsmpdb.ca Furthermore, H1 receptors can constitutively activate the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). wikipedia.orgnih.gov Hydroxyzine has been shown to inhibit this NF-κB activation through its engagement with the H1 receptor, contributing to its anti-inflammatory effects beyond simple histamine blockade. smpdb.canih.govresearchgate.net
Interactions with Other Neurotransmitter Systems
Serotonin (B10506) 5-HT2A Receptor Antagonism/Modulation
Beyond its primary antihistaminic action, hydroxyzine also functions as an antagonist at serotonin 5-HT2A receptors. wikipedia.orgpsychdb.com The 5-HT2A receptor, a Gq/11-coupled GPCR, is a key player in the central nervous system, involved in regulating mood, anxiety, and perception. wikipedia.org
Dopamine D1/D2 Receptor Antagonism
Hydroxyzine also exhibits antagonistic activity at dopamine D2 receptors, although with a weaker affinity compared to its action at H1 and 5-HT2A receptors. wikipedia.orgpsychdb.compatsnap.com The dopaminergic system is integral to functions such as motivation, reward, and motor control. The D2 receptor is a primary target for many antipsychotic medications. nih.gov
While hydroxyzine's D2 receptor blockade is considerably less potent than that of typical antipsychotics, this interaction may contribute to its sedative and anxiolytic properties. patsnap.com The clinical relevance of this weak dopamine antagonism is part of its broad spectrum of activity on the central nervous system. patsnap.com
Muscarinic Acetylcholine (B1216132) Receptor Interactions and Affinity
Research quantifying the binding affinity of hydroxyzine to muscarinic receptors has yielded varying results depending on the tissue and methodology used. One study determined the inhibition constant (Ki) of hydroxyzine for muscarinic receptors in the bovine cerebral cortex to be 3,600–30,000 nM. researchgate.net Another study focusing on M3 subtype muscarinic receptors in swine airway mucus gland cells estimated the Ki for hydroxyzine to be 15 μM, and a pA2 value of 4.8, indicating much lower potency compared to other antihistamines like desloratadine (B1670295) and diphenhydramine. nih.gov These findings collectively suggest that while hydroxyzine does interact with muscarinic receptors, its affinity is significantly lower than its affinity for the H1 receptor. researchgate.netnih.gov
| Receptor Type | Tissue/Cell Line | Affinity Measurement (Ki) |
|---|---|---|
| Muscarinic Acetylcholine Receptors | Bovine Cerebral Cortex | 3,600–30,000 nM |
| M3 Muscarinic Receptor | Swine Airway Mucus Gland Cells | 15 μM |
Alpha-1 Adrenergic Receptor Antagonism
In addition to its effects on histamine and muscarinic receptors, hydroxyzine also acts as an antagonist at alpha-1 adrenergic receptors. psychdb.comresearchgate.net This antagonism is considered weaker compared to its potent H1 receptor blockade. researchgate.net The interaction with alpha-1 adrenergic receptors may contribute to some of the sedative and anxiolytic effects of hydroxyzine, as well as potential cardiovascular effects.
Cellular Response Modulation
The diverse molecular interactions of hydroxyzine translate into a complex modulation of cellular responses. Its primary action as a histamine H1 receptor antagonist directly inhibits histamine-mediated cellular events, such as the release of pro-inflammatory cytokines. drugbank.com
Beyond this, emerging research indicates that hydroxyzine can modulate cellular signaling pathways through its other receptor and enzyme interactions. For instance, in triple-negative breast cancer cells, hydroxyzine has been shown to induce apoptosis (programmed cell death). nih.govnih.gov This effect was linked to the generation of mitochondrial superoxide (B77818) and the downregulation of the JAK2/STAT3 signaling pathway. nih.govnih.gov Furthermore, hydroxyzine treatment in these cells led to the phosphorylation of JNK and p38 MAPK, which are key regulators of cellular stress responses. nih.gov These findings highlight a capacity for hydroxyzine to influence fundamental cellular processes like cell survival and death, independent of its antihistaminic properties. nih.govnih.gov
Mast Cell Activation Inhibition Studies
Hydroxyzine dihydrochloride (B599025) has demonstrated significant inhibitory effects on mast cell activation and degranulation in various preclinical models. In a study using a rat model of experimental allergic encephalomyelitis (EAE), a condition associated with increased numbers and activation of brain mast cells, hydroxyzine treatment effectively suppressed the progression and severity of the disease. nih.gov Treatment with hydroxyzine resulted in a 70% reduction in mast cell degranulation in the thalamus. nih.gov At day 14 of the study, the number of brain mast cells had tripled in the EAE group compared to controls, and over 40% of these mast cells showed signs of secretion. nih.gov Hydroxyzine's ability to inhibit this activation was positively correlated with the improved clinical outcome in the EAE model. nih.gov
Further research has explored hydroxyzine's mechanism in other tissues. In studies of rat bladder mast cells, hydroxyzine was shown to inhibit activation triggered by neurogenic stimuli. nih.gov Specifically, it was investigated for its ability to block mast cell activation induced by carbachol, an acetylcholine analogue. nih.gov This is relevant as stress can worsen conditions like interstitial cystitis, where bladder mast cells are implicated. nih.gov Hydroxyzine significantly reduced carbachol-induced serotonin release from these mast cells, an effect not observed with the H1-receptor antagonist diphenhydramine. nih.govuni.lu This suggests that hydroxyzine's mast cell-stabilizing properties are independent of its H1-receptor antagonism. nih.gov
| Study Model | Stimulant | Hydroxyzine Concentration | Outcome | Percent Inhibition | Reference |
| Rat Bladder Mast Cells | Carbachol (10⁻⁵ M) | 10⁻⁶ M | Inhibition of Serotonin Release | 25% | nih.gov |
| Rat Bladder Mast Cells | Carbachol (10⁻⁵ M) | 10⁻⁵ M | Inhibition of Serotonin Release | 34% | nih.gov |
| Rat EAE Model Thalamus | EAE-induced | Not specified (oral admin) | Inhibition of Mast Cell Degranulation | 70% | nih.gov |
Cytokine Expression Modulation in In Vitro Models
The effect of hydroxyzine dihydrochloride on cytokine expression has been examined in in vitro cellular models, particularly with macrophages. One study investigating the direct effects of hydroxyzine on J774.2 macrophage cells found that at concentrations of 1, 5, 10, and 20 µg/mL, the compound did not activate the cells or affect the levels of several key cytokines after 24 hours of incubation. dergipark.org.tr There was no statistically significant change in the production of tumor necrosis factor α (TNFα), interleukin-6 (IL-6), interleukin 12p40 (IL12p40), or granulocyte-macrophage colony-stimulating factor (GM-CSF). dergipark.org.tr
However, other research suggests an anti-inflammatory role for hydroxyzine, particularly in macrophages that are already activated. dergipark.org.tr In a study on mammalian macrophages, hydroxyzine hydrochloride was found to cause a significant decrease in the levels of phosphorylated (active) p38 MAPK and PI3K proteins. dergipark.org.tr These intracellular pathways are crucial for regulating inflammatory responses, including the production of cytokines like TNF-α and IL-6. dergipark.org.tr While hydroxyzine appeared to trigger a mild inflammatory response in non-activated macrophages, it exerted anti-inflammatory effects on pre-activated macrophages, suggesting its modulatory role is context-dependent. dergipark.org.tr This is further supported by the general understanding that H1 receptor antagonists, like hydroxyzine, can inhibit the production of proinflammatory cytokines. researchgate.net
| Cell Model | Condition | Hydroxyzine Concentration | Cytokine/Protein Measured | Result | Reference |
| J774.2 Macrophages | Unstimulated | 1-20 µg/mL | TNFα, IL-6, IL-12p40, GM-CSF | No significant effect | dergipark.org.tr |
| Mammalian Macrophages | Activated | Not Specified | p38 MAPK, PI3K | Significant decrease | dergipark.org.tr |
Modulation of Serotonin Release in Preclinical Models
Hydroxyzine demonstrates complex modulatory effects on serotonin (5-HT) systems, with actions varying between the peripheral and central nervous systems. In peripheral tissues, hydroxyzine has been shown to inhibit the release of serotonin from mast cells. A study on isolated rat bladder tissue demonstrated that hydroxyzine at concentrations of 10⁻⁶ M and 10⁻⁵ M significantly reduced carbachol-induced serotonin release by 25% and 34%, respectively. nih.gov
Conversely, in preclinical models examining the central nervous system, hydroxyzine treatment has been associated with an increase in brain serotonin levels. nih.gov A study in mice found that the hydroxyzine-treated group showed a significant increase in serotonin levels in various brain regions compared to control and aripiprazole-treated groups. nih.gov This effect is consistent with findings that H1 receptor blockers can increase brain serotonin levels. nih.gov In addition to influencing serotonin levels, hydroxyzine also acts as an antagonist at serotonin 5-HT2A receptors. psychdb.comwikipedia.org This anti-serotonergic action at the receptor level is thought to contribute to its anxiolytic properties, distinguishing it from other antihistamines that lack this effect. psychdb.com
| Model System | Stimulant | Hydroxyzine Concentration | Measured Effect | Result | Reference |
| Rat Bladder Mast Cells | Carbachol (10⁻⁵ M) | 10⁻⁶ M | Serotonin Release | 25% Inhibition | nih.gov |
| Rat Bladder Mast Cells | Carbachol (10⁻⁵ M) | 10⁻⁵ M | Serotonin Release | 34% Inhibition | nih.gov |
| Mouse Brain (in vivo) | N/A | Not Specified | Serotonin Levels | Significant Increase | nih.gov |
Effects on Transport Proteins (e.g., P-glycoprotein) in Cellular Models
The interaction of hydroxyzine with transport proteins, such as P-glycoprotein (P-gp), influences its distribution and central nervous system effects. P-glycoprotein is an efflux transporter located at the blood-brain barrier that actively pumps a wide range of substances out of the brain. The active metabolite of hydroxyzine, cetirizine (B192768), is known to be a substrate for P-glycoprotein. wikipedia.org This interaction limits its ability to cross the blood-brain barrier effectively. wikipedia.org As a first-generation antihistamine, hydroxyzine itself crosses the blood-brain barrier to a greater extent than its second-generation metabolite, which explains its sedative and anxiolytic effects on the central nervous system. psychdb.com However, its activity as a likely substrate for P-glycoprotein may explain why its CNS penetration is still less than other drugs in its class, contributing to its pharmacological profile.
Metabolism and Pharmacokinetics in Preclinical Research
Metabolic Pathways of Hydroxyzine (B1673990)
The biotransformation of hydroxyzine is a multifaceted process primarily occurring in the liver, leading to the formation of several metabolites. The most significant of these is cetirizine (B192768), which is itself a potent second-generation antihistamine.
Primary Oxidation to Cetirizine by Alcohol Dehydrogenase
The principal metabolic pathway of hydroxyzine involves the oxidation of its terminal alcohol moiety to a carboxylic acid, resulting in the formation of its major and pharmacologically active metabolite, cetirizine. nih.govmdpi.com This biotransformation accounts for approximately 45% of an orally administered dose of hydroxyzine. nih.gov Preclinical studies have identified the cytosolic enzyme alcohol dehydrogenase as a key player in mediating this oxidative process. nih.gov This enzymatic conversion is a critical step, as it transforms the first-generation antihistamine into a second-generation compound with a different clinical profile.
Role of Cytochrome P450 Enzymes (CYP3A4, CYP3A5) in Hydroxyzine Metabolism
In addition to the alcohol dehydrogenase pathway, the cytochrome P450 (CYP) enzyme system, particularly isoforms CYP3A4 and CYP3A5, plays a significant role in the metabolism of hydroxyzine. nih.gov These enzymes are primarily responsible for the pathways that lead to the formation of minor metabolites. wikipedia.org In vitro studies have confirmed the involvement of CYP3A4 and CYP3A5 in hydroxyzine's biotransformation. The activity of these enzymes can be a source of inter-individual variability in the drug's metabolism. fda.govnih.gov
Identification and Characterization of Other Minor Metabolites
Preclinical investigations have identified other, less abundant metabolites of hydroxyzine. These include an N-dealkylated metabolite, norchlorcyclizine, and an O-dealkylated metabolite. wikipedia.org The formation of these minor metabolites is principally mediated by the CYP3A4 and CYP3A5 enzymes. wikipedia.org The O-dealkylated metabolite has been noted to have a particularly long plasma half-life of 59 hours. wikipedia.org While the pharmacological activity of norchlorcyclizine has not been fully established, its structural similarities to other pharmacologically active compounds warrant further investigation. wikipedia.org In animal models, such as rats, hydroxyzine and its metabolites are primarily eliminated through biliary excretion into the feces. wikipedia.org
Table 1: Metabolic Pathways of Hydroxyzine in Preclinical Research
| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite(s) | Significance |
| Primary Oxidation | Alcohol Dehydrogenase | Cetirizine | Formation of the major, active metabolite. |
| N-dealkylation | CYP3A4, CYP3A5 | Norchlorcyclizine | Formation of a minor metabolite. |
| O-dealkylation | CYP3A4, CYP3A5 | O-dealkylated metabolite | Formation of a minor metabolite with a long half-life. |
Deuterium (B1214612) Labeling for Metabolic Tracing (Hydroxyzine-D4)
Isotopic labeling is a powerful tool in pharmaceutical research for tracing the metabolic fate of drugs. The use of stable isotopes, such as deuterium (²H), offers a non-radioactive method to study pharmacokinetics and metabolism.
Utility of Hydroxyzine-D4 in Elucidating Metabolic Fate
Deuterium-labeled hydroxyzine, such as Hydroxyzine-D4, serves as an invaluable internal standard in quantitative bioanalytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov The use of a deuterated standard allows for precise and accurate measurement of the non-labeled drug and its metabolites in biological samples. This is because the deuterated analog has a slightly higher molecular weight but co-elutes with the parent compound, enabling correction for any sample loss during extraction and analysis. juniperpublishers.com This precise quantification is fundamental to accurately determining pharmacokinetic parameters and understanding the metabolic profile of a drug. While specific studies detailing the use of Hydroxyzine-D4 for metabolic tracing were not the focus of the reviewed literature, the synthesis of deuterated analogs like hydroxyzine-d8 (B602476) for use as internal standards underscores their critical role in enabling such research. nih.gov The general principle of deuterium metabolic imaging (DMI) involves administering a deuterium-labeled substrate and monitoring its conversion into various metabolites, providing a dynamic view of metabolic pathways. gehealthcare.com
Impact of Deuterium Substitution on Pharmacokinetic Profiles in Non-Human Models
The substitution of hydrogen with deuterium can, in some cases, alter the pharmacokinetic profile of a drug. This phenomenon, known as the kinetic isotope effect, arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. juniperpublishers.com Cleavage of a C-H bond is often a rate-limiting step in drug metabolism by CYP enzymes. Replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down the rate of metabolism at that position. juniperpublishers.com
This can lead to a "metabolic switch," where the body preferentially metabolizes the drug at other sites, potentially altering the proportions of different metabolites. unito.itnih.gov For instance, a study on the drug doxophylline demonstrated that deuteration led to a significant change in its metabolic profile and, consequently, its pharmacodynamic effects in murine models. unito.it While direct comparative preclinical studies on the pharmacokinetics of hydroxyzine versus Hydroxyzine-D4 were not identified, the principles of the kinetic isotope effect suggest that deuteration could potentially alter its metabolism. Such alterations could manifest as a longer half-life or a different ratio of its metabolites, which would be a subject of interest in preclinical animal models.
Table 2: Preclinical Pharmacokinetic Parameters of Hydroxyzine in Animal Models
| Species | Route of Administration | T½ (h) | Cmax | AUC | Reference |
| Dog | Intravenous (2 mg/kg) | - | - | - | nih.govresearchgate.net |
| Oral (2 mg/kg) | 10-11 (cetirizine) | 0.16 µg/mL (hydroxyzine), 2.2 µg/mL (cetirizine) | - | nih.govresearchgate.net | |
| Rat | Intravenous | ~2.5 | - | - | nih.gov |
| Oral | - | - | - | nih.gov | |
| Horse | Oral (500 mg) | 7.41 (hydroxyzine), 7.13 (cetirizine) | - | - | nih.gov |
Note: Data presented as mean values where available. Cmax and AUC values are dependent on the dose administered. T½ represents the elimination half-life.
Preclinical Pharmacokinetic Research in Animal Models
The study of hydroxyzine in non-human biological systems has provided foundational knowledge of its pharmacokinetic profile. These preclinical investigations in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound before human trials.
Hydroxyzine is readily absorbed following oral and intramuscular administration in animal models. wikipedia.org Studies in rats have shown that after administration, hydroxyzine is distributed throughout the body, with higher concentrations being found in the skin compared to the plasma. wikipedia.org This preferential distribution to the skin is a noteworthy characteristic of the compound.
In dogs, oral administration of hydroxyzine resulted in a mean systemic availability of 72%. researchgate.netnih.gov Regardless of the administration route (intravenous or oral), hydroxyzine is rapidly converted to its active metabolite, cetirizine. researchgate.netnih.gov Following oral administration in dogs, the mean peak concentration of hydroxyzine was 0.16 µg/mL, while its metabolite, cetirizine, reached a much higher mean peak concentration of approximately 2.2 µg/mL. researchgate.netnih.gov This indicates a significant first-pass metabolism of hydroxyzine to cetirizine.
A study in exercised Thoroughbred horses receiving a single oral administration of 500 mg of hydroxyzine found that both hydroxyzine and cetirizine concentrations were still quantifiable at 96 hours post-administration. nih.gov The mean volume of distribution for hydroxyzine has been reported to be 16.0 ± 3.0 L/kg. drugbank.com In a study on dogs, the mean apparent volume of distribution was found to be 5.0 +/- 1.5 L/kg. nih.gov
When administered to pregnant rats, mice, and rabbits at doses significantly higher than the human therapeutic range, hydroxyzine was found to cause fetal abnormalities. fda.gov
Table 1: Peak Plasma Concentrations of Hydroxyzine and Cetirizine in Dogs After Oral Administration
| Compound | Mean Peak Concentration (µg/mL) |
| Hydroxyzine | 0.16 |
| Cetirizine | 2.2 |
Data derived from studies in healthy dogs. researchgate.netnih.gov
In vitro studies have demonstrated that hydroxyzine binds to human albumin. drugbank.com The plasma protein binding of its active metabolite, cetirizine, has been determined to be between 93% and 96% and is independent of concentration. wikipedia.org Specifically, cetirizine binds with high affinity to albumin, while its binding to α1-acid glycoprotein (B1211001) and lipoproteins is less significant. wikipedia.org Another study reported the plasma protein binding of cetirizine to be in the range of 88% to 96%. wikipedia.org
In animal models, hydroxyzine and its metabolites are primarily eliminated through biliary excretion into the feces. wikipedia.org Specifically in rats, the primary route of excretion is through the bile and feces, with less than 2% of the drug being excreted unchanged. wikipedia.orgnih.gov Studies in horses have also involved the collection of urine samples to measure hydroxyzine and cetirizine concentrations, indicating urine as another excretion pathway. nih.govnih.gov
The elimination half-life of hydroxyzine and its metabolite cetirizine has been determined in various animal species. In dogs, the terminal half-life for cetirizine was found to be between 10 and 11 hours after both intravenous and oral administration of hydroxyzine. researchgate.netnih.gov A separate study in dogs reported a mean serum half-life of 2.4 +/- 0.3 hours on the first day of administration. nih.gov
In a study involving exercised Thoroughbred horses, the terminal half-life was 7.41 hours for hydroxyzine and 7.13 hours for cetirizine. nih.gov
Regarding clearance, a study in dogs reported a mean clearance value of 25.12 +/- 4.13 ml/min/kg on the first day of hydroxyzine administration. nih.gov Chronic administration in dogs showed that the clearance values were significantly slower on subsequent days of the study. nih.gov
Table 2: Pharmacokinetic Parameters of Hydroxyzine and Cetirizine in Different Animal Species
| Species | Compound | Half-life (hours) | Clearance Rate (ml/min/kg) |
| Dog | Hydroxyzine | 2.4 ± 0.3 nih.gov | 25.12 ± 4.13 nih.gov |
| Dog | Cetirizine | 10 - 11 researchgate.netnih.gov | - |
| Horse | Hydroxyzine | 7.41 nih.gov | - |
| Horse | Cetirizine | 7.13 nih.gov | - |
In Vitro Pharmacokinetic Research
Hydroxyzine undergoes metabolism in the liver. wikipedia.org The primary metabolic pathway involves the oxidation of the alcohol moiety to a carboxylic acid, forming the main active metabolite, cetirizine. wikipedia.org This transformation is mediated principally by the cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.com Other identified metabolites include an N-dealkylated metabolite and an O-dealkylated metabolite. wikipedia.org Despite its widespread use, hydroxyzine has not been associated with clinically apparent liver injury. nih.gov
In Vitro Permeability Studies across Biological Barriers
In vitro permeability studies are crucial in preclinical research to predict the absorption of a drug across biological barriers, such as the intestinal epithelium and the blood-brain barrier. These studies utilize cell-based models that mimic the characteristics of these barriers. While specific in vitro permeability data for Hydroxyzine D4 dihydrochloride (B599025) is not available in the public domain, studies on its non-deuterated counterpart, hydroxyzine, provide valuable insights into its permeability characteristics. The primary models used for these assessments are Caco-2 and Madin-Darby canine kidney (MDCK) cell lines.
Caco-2 Cell Permeability
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption. researchgate.netnih.gov When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters, including the P-glycoprotein (P-gp) efflux pump. nih.govdrugbank.com The apparent permeability coefficient (Papp) is calculated to quantify the rate at which a compound moves across the Caco-2 monolayer. evotec.com
Studies have investigated the permeability of hydroxyzine using the Caco-2 model. Research indicates that hydroxyzine is a substrate for P-gp-mediated efflux. In one study comparing various antihistamines, hydroxyzine demonstrated a high efflux ratio of 14. nih.gov An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells by efflux pumps like P-gp. nih.gov This active efflux can reduce the net absorption of the drug across the intestinal barrier. When P-gp inhibitors were used, the efflux ratio of hydroxyzine dropped significantly, confirming its interaction with this transporter. nih.gov
The classification of a drug's permeability is often based on its Papp value. While specific Papp values for hydroxyzine were not detailed in the available literature, its classification can be inferred. Compounds with Papp values below 1.0 x 10⁻⁶ cm/s are considered to have low permeability, those between 1.0 and 10 x 10⁻⁶ cm/s have moderate permeability, and those above 10 x 10⁻⁶ cm/s are classified as having high permeability. mdpi.com Although hydroxyzine is subject to efflux, it is known to be rapidly absorbed after oral administration, suggesting it possesses sufficient permeability to overcome the effects of P-gp to a large extent. bioscientia.de
Table 1: In Vitro Permeability Data for Hydroxyzine in Caco-2 Cells
| Compound | Efflux Ratio | P-gp Substrate | Permeability Classification (Predicted) |
| Hydroxyzine | 14 nih.gov | Yes nih.gov | Moderate to High |
This table is based on data for hydroxyzine hydrochloride. Data for Hydroxyzine D4 dihydrochloride is not available. The permeability classification is predicted based on known absorption characteristics and the reported efflux ratio.
Blood-Brain Barrier Permeability
Hydroxyzine is known to cross the blood-brain barrier (BBB), which is responsible for its sedative effects. nih.gov In vitro models, particularly those using MDCK cells transfected with human P-gp (MDR1-MDCK), are often used to predict BBB penetration. nih.govassumption.edu These models are valuable for identifying compounds that are substrates for P-gp, which is highly expressed at the BBB and restricts the entry of many drugs into the central nervous system (CNS). researchgate.net
While specific studies on Hydroxyzine D4 dihydrochloride using MDCK models were not found, the fact that hydroxyzine is a first-generation antihistamine known for its CNS effects strongly indicates its ability to permeate the BBB. nih.gov Its metabolite, cetirizine, is a second-generation antihistamine with much lower BBB penetration, partly because it is a more avid substrate for P-gp at the BBB. nih.gov The ability of hydroxyzine to cause drowsiness is clinical evidence of its successful transit across this barrier. nih.gov
Effect of Deuteration
The substitution of hydrogen with deuterium, as in Hydroxyzine D4 dihydrochloride, is a common strategy in drug development to alter a compound's pharmacokinetic profile. nih.gov This is primarily due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond can slow down metabolism by enzymes like cytochrome P450. neulandlabs.com This can lead to a longer half-life and increased drug exposure. bioscientia.de
Analytical Methodologies for Hydroxyzine and Its Analogs in Research
Spectrophotometric Methods for Quantification
Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of hydroxyzine (B1673990) in various matrices. These methods are based on the interaction of the drug molecule with light, either through direct absorption or through the formation of colored complexes.
UV-Visible Spectrophotometry Principles and Applications
UV-Visible spectrophotometry is a widely used analytical technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.com For hydroxyzine, this method is based on measuring its maximum absorbance at a specific wavelength. A simple and efficient UV spectrophotometric method has been developed for the assay of hydroxyzine, with the absorbance maxima measured at approximately 230 nm using water as a solvent. researchgate.netwjpls.org This principle allows for the quantification of hydroxyzine in pharmaceutical preparations by creating a calibration curve that shows a linear relationship between absorbance and concentration. researchgate.net The United States Pharmacopoeia (USP) also describes an HPLC method that utilizes UV detection at 232 nm for the determination of hydroxyzine dihydrochloride (B599025) in tablets. shd.org.rsresearchgate.net
The application of UV-Vis spectrophotometry extends to the analysis of ternary mixtures containing hydroxyzine hydrochloride, ephedrine (B3423809) hydrochloride, and theophylline (B1681296). nih.gov By employing derivative and ratio-subtraction techniques, it is possible to resolve the overlapping spectra of these components and accurately quantify each compound. nih.gov
Charge Transfer Complexation Reactions for Detection
Charge transfer complexation is another spectrophotometric approach used for the quantification of hydroxyzine. This method involves the reaction of hydroxyzine, an electron donor, with an electron acceptor to form a colored charge-transfer complex. shd.org.rsresearchgate.net The intensity of the color produced is directly proportional to the concentration of the drug.
Two notable examples of this technique involve the use of iodine (I2) as a σ-acceptor and picric acid (PA) as a π-acceptor. shd.org.rsresearchgate.net In the presence of hydroxyzine in dichloromethane, iodine forms a complex with an absorption maximum at 380 nm. shd.org.rsresearchgate.net Similarly, when hydroxyzine reacts with picric acid in chloroform (B151607), a yellow-colored complex is formed, exhibiting an absorption maximum at 400 nm. shd.org.rsresearchgate.net These methods have been successfully applied to the determination of hydroxyzine dihydrochloride in pharmaceutical formulations and spiked human urine. shd.org.rsresearchgate.net
Another sensitive spectrophotometric method involves the formation of an ion-pair complex between hydroxyzine and orange II dye in an acidic medium. scielo.org.mx The resulting chloroform-extractable complex shows an absorption maximum at 480 nm and allows for the determination of hydroxyzine in the concentration range of 1.5-15 µg/mL. scielo.org.mx
Resonance Rayleigh Scattering (RRS) Techniques
Resonance Rayleigh Scattering (RRS) is a highly sensitive analytical technique that has been applied to the determination of various substances, including those of pharmaceutical interest. The method is based on the significant enhancement of Rayleigh scattering when the wavelength of the incident light is close to the absorption band of an aggregated molecular complex. frontiersin.org
In the context of hydroxyzine analysis, while direct applications of RRS for hydroxyzine itself are not prominently detailed in the provided search results, the principle has been successfully used for the simultaneous detection of other antihistamines. For instance, a study on the simultaneous detection of pyridoxine, carbinoxamine, and triprolidine (B1240482) utilized the enhancement of RRS signals upon the formation of ion-association complexes with eosin (B541160) Y. researchgate.net This suggests the potential applicability of RRS techniques for the sensitive quantification of hydroxyzine, likely through the formation of similar ion-association complexes that lead to nanoparticle aggregation and a corresponding increase in scattering intensity. frontiersin.org
Chromatographic Techniques
Chromatographic methods are powerful tools for the separation, identification, and quantification of individual components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely employed chromatographic techniques in the analysis of hydroxyzine and its analogs.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. tandfonline.com Several HPLC methods have been developed and validated for the quantification of hydroxyzine in various samples, including bulk drug, pharmaceutical formulations, and biological fluids like plasma and serum. tandfonline.comnih.govwjpps.com
A common approach involves reversed-phase HPLC (RP-HPLC) with UV detection. researchgate.nettandfonline.com For instance, a validated method uses a C18 column as the stationary phase and a mobile phase consisting of acetonitrile, methanol, and a buffer, with detection at 235 nm. tandfonline.comtandfonline.com Such methods have demonstrated excellent linearity, accuracy, and precision over a wide concentration range. tandfonline.com The official USP method for hydroxyzine tablets also employs HPLC with UV detection at 232 nm. shd.org.rsresearchgate.net
Furthermore, HPLC methods have been developed for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine (B192768), in human plasma. tandfonline.com These methods are crucial for pharmacokinetic studies. Additionally, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for even more sensitive and selective quantification of hydroxyzine and cetirizine in biological samples, with lower limits of quantification in the sub-ng/mL range. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Simultaneous Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the simultaneous determination of multiple analytes in complex matrices.
A validated GC-MS method has been developed for the simultaneous quantification of hydroxyzine and its major metabolite, cetirizine, in whole blood. researchgate.netnih.gov This method typically involves a solid-phase extraction (SPE) procedure to isolate the analytes from the biological matrix, followed by derivatization to improve their volatility and chromatographic properties. researchgate.netnih.gov The subsequent analysis by GC-MS provides high sensitivity, with limits of detection and quantification often in the low ng/mL range. researchgate.netnih.gov This makes GC-MS an invaluable tool in forensic toxicology and clinical investigations where the detection of low concentrations of these compounds is critical. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the highly sensitive and specific quantification of hydroxyzine and its primary metabolite, cetirizine. nih.govshimadzu.com This technique combines the superior separation capabilities of liquid chromatography with the precise mass identification and quantification provided by tandem mass spectrometry. shimadzu.com Its application is widespread, covering pharmaceuticals, forensic toxicology, and clinical research. shimadzu.com
Detailed Research Findings:
Recent studies have focused on developing ultra-sensitive UHPLC-QqQ-MS/MS (Ultra-High-Performance Liquid Chromatography-Triple Quadrupole-Tandem Mass Spectrometry) methods for the simultaneous determination of hydroxyzine and cetirizine in various biological fluids, including blood, urine, and vitreous humor. nih.govnih.gov These methods are particularly valuable in forensic toxicology where the detection of very low concentrations is often required. nih.gov
One such method achieved a lower limit of quantification (LOQ) of 0.345 ng/mL for hydroxyzine and 0.3696 ng/mL for cetirizine using a small sample volume of 200 μL. nih.govnih.gov The sample preparation typically involves a straightforward liquid-liquid extraction. nih.govnih.gov Another validated LC-MS/MS method for hydroxyzine hydrochloride in human plasma demonstrated linearity over a range of 1.56–200.0 ng/mL, with a lowest limit of quantification of 1.56 ng/mL. researchgate.net This method utilized an electrospray ionization source in the positive selective ion monitoring mode. researchgate.net
The development of these sensitive and specific LC-MS/MS assays has been crucial for preclinical safety studies, such as hERG assays, where the quantification of hydroxyzine at very low concentrations (e.g., 0.09 ng/mL) is necessary. researchgate.net The robustness and accuracy of these methods make them suitable for routine use in clinical and forensic laboratories. nih.govnih.gov
Table 1: LC-MS/MS Method Parameters for Hydroxyzine Quantification
| Parameter | Method 1 nih.govnih.gov | Method 2 researchgate.net | Method 3 researchgate.net |
| Technique | UHPLC-QqQ-MS/MS | UPLC-MS/MS | LC-ESI-MS |
| Analytes | Hydroxyzine, Cetirizine | Hydroxyzine HCl | Hydroxyzine HCl |
| Matrix | Biological Fluids | Extracellular Solution | Human Plasma |
| LOQ (Hydroxyzine) | 0.345 ng/mL | 0.09 ng/mL | 1.56 ng/mL |
| Linear Range | Not specified | 0.06-0.17 ng/ml & 0.6-1.7 ng/ml | 1.56–200.0 ng/mL |
| Sample Preparation | Liquid-Liquid Extraction | Not specified | Not specified |
| Ionization | Not specified | Not specified | Electrospray (Positive Mode) |
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC) is a widely used technique for the analysis of pharmaceuticals due to its simplicity, cost-effectiveness, and versatility. nih.gov It has been successfully applied to the separation and quantification of hydroxyzine in both pharmaceutical formulations and biological samples. nih.govnih.gov
Detailed Research Findings:
A TLC-densitometric method has been developed for the simultaneous determination of hydroxyzine hydrochloride, ephedrine hydrochloride, and theophylline in their pure and pharmaceutical forms. nih.gov This method utilizes a silica (B1680970) gel 60F254 stationary phase with a mobile phase of chloroform and ammonium (B1175870) acetate (B1210297) buffer (9.5:0.5, v/v) adjusted to a pH of 6.5, with UV detection at 220 nm. nih.govresearchgate.net The method was validated according to ICH guidelines and proved to be selective and sensitive. nih.gov
For the determination of hydroxyzine residues in animal tissues and milk, a TLC method has been established that allows for semiquantitative analysis by visual spot comparison. nih.gov This method can detect concentrations as low as 0.01 p.p.m. in liver, kidneys, and muscle, and 0.1 p.p.m. in milk. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) methods have also been developed for the simultaneous estimation of hydroxyzine's metabolite, cetirizine hydrochloride, with other drugs. scholarsresearchlibrary.com These methods offer good resolution and are validated for their accuracy and precision. scholarsresearchlibrary.com
Table 2: TLC Method Parameters for Hydroxyzine Analysis
| Parameter | Method 1 nih.govresearchgate.net | Method 2 nih.gov |
| Technique | TLC-Densitometry | TLC |
| Analytes | Hydroxyzine HCl, Ephedrine HCl, Theophylline | Hydroxyzine |
| Matrix | Pure Powder, Pharmaceuticals | Animal Tissue, Milk |
| Stationary Phase | Silica Gel 60F254 | Not specified |
| Mobile Phase | Chloroform:Ammonium Acetate Buffer (9.5:0.5, v/v), pH 6.5 | Not specified |
| Detection | UV at 220 nm | Visual Spot Comparison |
| Sensitivity | Not specified | 0.01 ppm (tissues), 0.1 ppm (milk) |
Micellar Liquid Chromatography (MLC)
Micellar Liquid Chromatography (MLC) has been reported as one of the analytical techniques used for the determination of racemic hydroxyzine in various formulations and biological fluids. oup.com This technique utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration, which can offer advantages in terms of sample preparation and analysis of complex matrices. While mentioned as a utilized method, detailed research findings specifically on the application of MLC for hydroxyzine (D4 dihydrochloride) were not prevalent in the provided search results. oup.comresearchgate.net
Electrophoretic Methods
Electrophoretic methods, particularly Capillary Zone Electrophoresis, provide an alternative to chromatographic techniques for the separation and analysis of charged molecules like hydroxyzine.
Capillary Zone Electrophoresis (CZE) for Separation and Analysis
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that has been successfully employed for the analysis of hydroxyzine and other pharmaceuticals. oup.comresearchgate.net CZE separates analytes based on their electrophoretic mobility in an applied electric field. nih.gov
Detailed Research Findings:
CZE methods have been developed for the simultaneous separation of multiple antihistamines, including hydroxyzine. researchgate.net The optimization of CZE separation conditions, such as the composition of the background electrolyte (BGE), is crucial for achieving efficient separation. nih.gov For instance, a 20 mM ammonium hydrogen carbonate solution has been identified as an optimal BGE in some CZE-MS/MS applications. nih.gov
Research has also explored the use of CZE for the stereoselective determination of cetirizine, the main metabolite of hydroxyzine, following its biotransformation. researchgate.net Furthermore, CZE has been utilized for the separation and analysis of various compounds in complex matrices, demonstrating its versatility. nih.govresearchgate.net While specific CZE methods for hydroxyzine (D4 dihydrochloride) were not detailed, the existing literature on hydroxyzine and related compounds indicates the applicability and potential of this technique. oup.comresearchgate.netresearchgate.net
Titrimetric Procedures for Quantitative Analysis
Titrimetric methods, particularly non-aqueous titrations, offer a simple, rapid, and cost-effective approach for the quantitative analysis of hydroxyzine dihydrochloride in bulk drug and pharmaceutical formulations. scispace.com
Non-Aqueous Titration Techniques
Non-aqueous titrations are necessary for substances that are weak acids or bases or are insoluble in water. slideshare.netslideshare.net For a basic substance like hydroxyzine, a non-aqueous acidic titrant is used in a suitable non-aqueous solvent.
Detailed Research Findings:
Two non-aqueous titrimetric procedures have been developed for the determination of hydroxyzine dihydrochloride (HDH). scispace.com These methods involve titrating the drug, dissolved in glacial acetic acid and in the presence of mercuric acetate, with acetous perchloric acid. scispace.com The endpoint can be determined either visually using crystal violet as an indicator or potentiometrically. scispace.com
These methods are applicable over a concentration range of 2-20 mg of HDH and have shown good precision and accuracy, with intra-day and inter-day relative standard deviations (RSD) being less than or equal to 1.28%. scispace.com The reaction stoichiometry was found to be 1:2 (drug:titrant). scispace.com Official monographs also describe non-aqueous titration methods for the assay of hydroxyzine hydrochloride, where the substance is dissolved in a mixture of acetic anhydride (B1165640) and acetic acid and titrated with perchloric acid. nihs.go.jp
Another approach involves a two-phase titrimetric method where sodium lauryl sulphate is used as the titrant and dimethyl yellow as the indicator in the presence of chloroform and sulphuric acid. researchgate.net This method is applicable over a range of 1-9 mg of HDH. researchgate.net
Table 3: Non-Aqueous Titration Parameters for Hydroxyzine Dihydrochloride
| Parameter | Method 1 scispace.com | Method 2 nihs.go.jp | Method 3 researchgate.net |
| Titrant | Acetous Perchloric Acid | 0.1 mol/L Perchloric Acid VS | Sodium Lauryl Sulphate |
| Solvent | Glacial Acetic Acid | Acetic Anhydride & Acetic Acid (7:3) | Water, Chloroform |
| Indicator/Endpoint | Crystal Violet (visual), Potentiometric | Potentiometric | Dimethyl Yellow |
| Analyte Range | 2-20 mg | ~0.1 g | 1-9 mg |
| Stoichiometry | 1:2 (Drug:Titrant) | Not specified | Not specified |
Potentiometric End Point Determination
Potentiometric titration stands as a significant analytical technique for the assay of hydroxyzine dihydrochloride. This method determines the concentration of a substance by measuring the potential difference between two electrodes as a titrant is added. The endpoint of the titration is identified by a sharp change in this potential, indicating that the reaction between the analyte and the titrant is complete.
In the analysis of hydroxyzine dihydrochloride, non-aqueous titrimetry is often employed. One established method involves dissolving the compound in glacial acetic acid, which enhances its basicity, and titrating it with perchloric acid. scispace.com The endpoint is determined potentiometrically using a combined glass-calomel (SCE) electrode system. scispace.comresearchgate.net A steep inflection in the titration curve signals the equivalence point. scispace.com This approach is applicable for quantifying hydroxyzine dihydrochloride in both bulk drug form and pharmaceutical formulations. scispace.comresearchgate.net
Another potentiometric approach involves titrating the hydrochloride content of the drug with a standardized aqueous solution of sodium hydroxide, again using a glass-calomel electrode system to detect the endpoint. researchgate.net
Furthermore, advanced potentiometric sensors have been developed for hydroxyzine determination. These include polymeric membrane electrodes and molecularly imprinted polymer (MIP)-based sensors. researchgate.netnih.gov For instance, a sensor constructed by incorporating a hydroxyzine-silicotungstate ion pair into a plasticized polyvinylchloride (PVC) matrix demonstrated a near-Nernstian response, meaning the electrode potential changes predictably with the concentration of hydroxyzine. researchgate.net Similarly, a MIP-based sensor, which is designed to selectively recognize the hydroxyzine molecule, also showed a Nernstian response and high selectivity. nih.gov These sensors offer the advantage of direct measurement in a variety of sample types, including pharmaceuticals and biological fluids. researchgate.netnih.gov The official monograph for Hydroxyzine Hydrochloride also recognizes potentiometric titration as a valid assay method. nihs.go.jp
Method Validation Parameters for Research Applications
Method validation is a critical process in analytical chemistry that confirms a specific method is suitable for its intended purpose. For hydroxyzine, this involves a rigorous assessment of several key parameters.
Linearity, Range, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov
Various analytical techniques have been validated for hydroxyzine, each with its own characteristic parameters. For titrimetric methods, the applicable range has been reported as 2-20 mg. scispace.comresearchgate.net More sensitive chromatographic and sensor-based methods exhibit much lower detection and quantification limits. For example, a UPLC-MS/MS method was validated with a linear range of 1.56–200.0 ng/mL and an LOQ of 1.56 ng/mL. researchgate.netresearchgate.net Another study using UPLC-MS/MS for hydroxyzine in an extracellular solution established linearity over concentration ranges of 0.06-0.17 ng/mL and 0.6-1.7 ng/mL, with an LOQ of 0.09 ng/mL. researchgate.netnih.gov
The table below summarizes the linearity, range, LOD, and LOQ for different hydroxyzine analysis methods found in research literature.
| Analytical Technique | Linearity Range | LOD | LOQ |
| Potentiometric Titration | 2–20 mg | N/A | N/A |
| UFLC (Enantiomers) | 20–1000 ng/mL | N/A | 20 ng/mL |
| Polymeric Membrane Sensor | 1.0x10⁻² M–6x10⁻⁷ M | 2.5x10⁻⁷ M | N/A |
| PVC Matrix Sensor | 2.2x10⁻⁵–1.1x10⁻³ M | 4.5x10⁻⁶ M | N/A |
| UPLC-MS/MS | 1.56–200.0 ng/mL | N/A | 1.56 ng/mL |
| UPLC-MS/MS | 0.06-0.17 ng/mL & 0.6-1.7 ng/mL | N/A | 0.09 ng/mL |
| Capillary Electrophoresis | 10–500 ng/mL | 3 ng/mL | 10 ng/mL |
| MIP-Based Potentiometric Sensor | 1.0x10⁻⁶–1.0x10⁻¹ M | 7.0x10⁻⁷ M | N/A |
| HPLC | 10–10000 ng/mL | N/A | N/A |
Data sourced from multiple research studies. scispace.comresearchgate.netnih.govresearchgate.netoup.comresearchgate.net N/A indicates data not available in the cited source.
Accuracy and Precision Assessment (Intra-day and Inter-day)
Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD). Intra-day precision assesses variability within the same day, while inter-day precision measures it across different days. rsc.org
For hydroxyzine, analytical methods have demonstrated high levels of accuracy and precision. A non-aqueous titrimetric method reported satisfactory precision with intra-day and inter-day RSD values not exceeding 1.28%, and accuracy, expressed as relative error (RE), was no more than 1.33%. scispace.com An enantioselective UFLC method for hydroxyzine enantiomers showed intra- and inter-day precision RSD values of ≤1.92% for the (R)-enantiomer and ≤2.6% for the (S)-enantiomer. oup.com
LC-MS methods also show excellent performance. One study reported intra-day RSD was less than 8.0% and inter-day RSD was within 7.4%. researchgate.netresearchgate.net Another UPLC-MS/MS method demonstrated that accuracy and precision were well within the accepted criteria of 80-120% mean recovery and an RSD of ≤10.0%. nih.gov
The table below presents a selection of reported accuracy and precision data for hydroxyzine analysis.
| Analytical Technique | Parameter | Value |
| Potentiometric Titration | Intra-day & Inter-day Precision (RSD) | ≤ 1.28 % |
| Accuracy (RE) | ≤ 1.33 % | |
| UFLC (Enantiomers) | Intra-day & Inter-day Precision (RSD) | (R)-isomer: ≤1.92%, (S)-isomer: ≤2.6% |
| LC-MS | Intra-day Precision (RSD) | < 8.0% |
| Inter-day Precision (RSD) | < 7.4% | |
| UPLC-MS/MS | Accuracy (Mean Recovery) | 80–120% |
| Precision (RSD) | ≤10.0% | |
| HPLC | Precision in Serum (RSD) | < 2.5% |
| Precision in Excipients (RSD) | < 2% |
Data compiled from various research findings. scispace.comresearchgate.netnih.govoup.comresearchgate.net
Recovery Studies and Interference Assessment
Recovery studies are performed to determine the accuracy of a method by measuring the amount of analyte that can be retrieved from a sample matrix. Interference assessment evaluates the method's ability to accurately measure the analyte in the presence of other components, such as excipients, impurities, or metabolites. westgard.com
For hydroxyzine, methods have been shown to be robust against interference from common pharmaceutical additives. In one titrimetric method, excipients did not interfere with the analysis, and recovery studies via the standard addition technique yielded percentage recoveries between 97.75% and 101.5%. scispace.com Similarly, a potentiometric sensor was not affected by potential interferents like cetirizine (a major metabolite) or other pharmaceutical excipients. researchgate.net
Preclinical Research Models for Hydroxyzine Dihydrochloride
In Vitro Cell Culture Models
In vitro cell culture models are fundamental in preclinical research, offering a controlled environment to study the cellular and molecular effects of a compound.
While direct studies on cultured neuronal cells specifically for Hydroxyzine (B1673990) D4 dihydrochloride (B599025) are not readily found in published literature, research on related forms of hydroxyzine provides insights into its effects on neurotransmitter systems. For instance, studies on hydroxyzine pamoate have investigated its impact on monoamine neurotransmitter metabolism. An analysis of cerebrospinal fluid in schizophrenic patients with tardive dyskinesia showed that hydroxyzine pamoate administration led to a decrease in the serotonin (B10506) metabolite 5-hydroxyindoleacetic acid (5-HIAA) in all patients, and a reduction in the dopamine (B1211576) metabolite homovanillic acid (HVA) in some patients. consensus.app No significant alterations were reported for the norepinephrine (B1679862) metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG). consensus.app These findings suggest that hydroxyzine can modulate serotonergic and dopaminergic turnover. consensus.app
Further research in animal models has shown that H1 receptor antagonists can increase serotonin levels in the brain. nih.gov A positron emission tomography (PET) study in humans demonstrated that a single 30 mg dose of hydroxyzine resulted in a 67.6% occupancy of the H₁ receptor in the brain, which correlated with subjective sleepiness. wikipedia.org
Hydroxyzine's effects on immune cells, particularly mast cells, have been a significant area of investigation, given its antihistaminic properties. Studies have consistently shown that hydroxyzine can inhibit mast cell activation and degranulation, which are key events in allergic and inflammatory responses.
In one study, hydroxyzine treatment in a rat model of experimental allergic encephalomyelitis (EAE) resulted in a 70% inhibition of mast cell degranulation in the thalamus (p<0.05). nih.gov This inhibition of mast cell activation was associated with a positive clinical outcome in the EAE model. nih.gov
Another in vitro study using rat bladder tissue demonstrated that hydroxyzine significantly reduced carbachol-induced serotonin release from mast cells. nih.gov This effect was dose-dependent, with a 25% reduction at a concentration of 10⁻⁶ M and a 34% reduction at 10⁻⁵ M (p<0.05). nih.gov Interestingly, this inhibitory action on mast cells appeared to be independent of its H-1 receptor antagonistic properties. nih.gov
Table 1: Effect of Hydroxyzine on Carbachol-Induced Serotonin Release from Rat Bladder Mast Cells
| Hydroxyzine Concentration | Percentage Reduction in Serotonin Release | Statistical Significance |
| 10⁻⁶ M | 25% | p < 0.05 |
| 10⁻⁵ M | 34% | p < 0.05 |
Data sourced from a study on hydroxyzine's inhibition of neurogenic bladder mast cell activation. nih.gov
Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets. Such assays have been performed for hydroxyzine, confirming its high affinity for the histamine (B1213489) H₁ receptor and detailing its interactions with other receptors.
A study evaluating the antimuscarinic effects of various antihistamines found that hydroxyzine had a low affinity for muscarinic receptors in the bovine cerebral cortex, with a Ki value of 3,600-30,000 nM. nih.gov This suggests that its anticholinergic side effects may be less pronounced compared to other antihistamines with higher muscarinic receptor affinity. nih.gov
More comprehensive binding data from ChEMBL, an open large-scale bioactivity database, provides pKi values for hydroxyzine at several receptors, indicating its potency.
Table 2: Receptor Binding Affinity of Hydroxyzine
| Receptor | Assay Type | Standard Value (pKi) | Original Value (nM) | Reference |
| Histamine H1 receptor | Binding affinity | 8.7 | 2 | Bioorg Med Chem Lett (2018) 28: 2039-2049 |
| Serotonin 2a (5-HT2a) receptor | Binding affinity | 7.3 | 50 | Bioorg Med Chem Lett (2018) 28: 2039-2049 |
| Dopamine D2 receptor | Binding affinity | 6.42 | 378 | Bioorg Med Chem Lett (2018) 28: 2039-2049 |
This data indicates a high affinity for the H1 receptor, with progressively lower affinities for the 5-HT2A and D2 receptors. guidetopharmacology.org
Ex Vivo Tissue Models
Ex vivo tissue models, which involve the use of freshly isolated tissues, serve as a bridge between in vitro and in vivo research, allowing for the study of drug effects in a more complex biological environment.
Organ bath studies are a classic pharmacological technique used to assess the contractile and relaxant effects of compounds on isolated smooth muscle preparations. dmt.dknih.gov This methodology has been employed to investigate the effects of hydroxyzine on smooth muscle tissue.
A study investigating the effects of various anxiolytics on acetylcholine (B1216132) (ACh)-induced contractions in rat detrusor smooth muscle (DSM) found that hydroxyzine significantly inhibited these contractions. nih.gov However, this inhibitory effect was observed at concentrations that are substantially higher than those typically achieved in clinical practice. nih.gov The study also noted that at a concentration of 10⁻⁵ mol/L, hydroxyzine inhibited contractions induced by a high-potassium solution, suggesting a mechanism that may involve the inhibition of calcium influx. nih.gov
While tissue slice preparations are a valuable tool for studying the effects of compounds on neurotransmitter release and modulation in a preserved neural circuit, specific studies utilizing this model for Hydroxyzine D4 dihydrochloride or other forms of hydroxyzine were not identified in the reviewed literature. Research in this area has primarily relied on in vivo methods, such as the analysis of cerebrospinal fluid, to understand the impact of hydroxyzine on neurotransmitter systems in the central nervous system. consensus.app
Animal Models for Mechanism Elucidation
Hydroxyzine dihydrochloride's diverse pharmacological profile has been investigated through various preclinical animal models. These studies have been instrumental in elucidating the mechanisms underlying its therapeutic effects, from its impact on the central nervous system to its peripheral actions.
Research indicates that hydroxyzine's anxiolytic and sedative effects are not due to a general depression of the cerebral cortex. Instead, its mechanism of action is attributed to the suppression of activity in key subcortical regions of the central nervous system. fda.gov Early electroencephalographic (EEG) studies in rabbits with implanted electrodes revealed that hydroxyzine influences the limbic system and the reticular formation. nih.gov The limbic system is a crucial area for regulating emotions, and the reticular formation is involved in arousal and consciousness.
Further studies in animal models have supported the hypothesis that hydroxyzine's effects on behavior are linked to its actions on these subcortical structures. For instance, research in adult rats that received hydroxyzine during late infancy showed facilitated performance in delayed spontaneous alternation tasks. nih.gov This facilitative effect was suggested to be related to the compound's impact on brain areas that mature postnatally, such as the limbic system. nih.gov These findings from animal models underscore the specific nature of hydroxyzine's CNS activity, targeting subcortical structures to produce its calming effects.
Hydroxyzine has demonstrated antispasmodic properties, which are attributed to its anticholinergic and antihistaminic activities. nih.govpatsnap.com As a parasympatholytic agent, it opposes the effects of the parasympathetic nervous system, which is responsible for promoting "rest-and-digest" functions, including smooth muscle contraction. nih.gov By antagonizing muscarinic acetylcholine receptors, hydroxyzine can reduce the intensity of smooth muscle contractions, which is the basis of its antispasmodic effect. patsnap.com
Preclinical research, including a notable study from 1959, has characterized these antispasmodic actions. nih.gov Such studies typically involve isolated tissue preparations, such as sections of the ileum or trachea, which are induced to contract by spasmogenic agents like acetylcholine or histamine. The ability of hydroxyzine to counteract these induced contractions provides evidence of its antispasmodic capabilities. researchgate.net
Preclinical studies in rodent models have explored the ability of hydroxyzine to enhance the effects of analgesics, particularly opioids. A study in rats investigated the influence of hydroxyzine on the antinociceptive (pain-reducing) effects of morphine. nih.gov This research is crucial for understanding the potential for combination therapies in pain management. While the full details of the mechanism are still under investigation, it is known that hydroxyzine can cross the blood-brain barrier and interact with various receptor systems in the CNS. nih.gov
In addition to opioid potentiation, the anxiolytic properties of hydroxyzine, mediated through its effects on the central nervous system, may also contribute to its role in pain management. A study in mice examining the combined effects of hydroxyzine and the atypical antipsychotic aripiprazole (B633) found significant anxiolytic activity and an increase in serotonin levels in various brain regions. nih.gov Since serotonin is a key neurotransmitter in the modulation of pain and mood, this suggests a potential mechanism by which hydroxyzine could potentiate the effects of other analgesics.
Animal models have been pivotal in understanding the role of hydroxyzine in conditions such as neurogenic bladder, where mast cell activation is a key pathological feature. Research has shown that in the bladders of patients with interstitial cystitis, there is an increased number of activated mast cells in close proximity to substance P-containing nerve endings.
In a key preclinical study, bladder tissue from male Sprague-Dawley rats was used to investigate the effects of hydroxyzine on mast cell activation. researchgate.net Mast cell activation was induced by the stable acetylcholine analogue, carbachol. The study found that hydroxyzine significantly reduced the carbachol-induced release of serotonin, a marker of mast cell degranulation. researchgate.net This inhibitory effect was observed to be unrelated to its H-1 receptor antagonist properties. researchgate.net
The ability of hydroxyzine to inhibit bladder mast cell activation by neurogenic stimuli, as demonstrated in this rat model, provides a scientific rationale for its use in certain bladder-related pain syndromes. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Hydroxyzine (B1673990) as a Chemical Scaffold for Novel Ligands
The core structure of hydroxyzine, a diphenylmethylpiperazine derivative, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities. wikipedia.orgnih.gov Researchers are actively exploring the modification of this scaffold to develop new ligands with tailored properties.
One notable area of investigation involves the synthesis of novel hydroxyzine derivatives with potential anticancer activities. nih.gov By replacing the 2-ethoxyethanol (B86334) group in hydroxyzine with a 2-p-tolylethanol group, a series of new derivatives have been synthesized. nih.gov Some of these derivatives have demonstrated significant cytotoxic activities against human prostate cancer cell lines (LNCaP, DU145, and PC-3) and strong antagonistic activity against the androgen receptor (AR). nih.gov These findings suggest that the hydroxyzine piperazine (B1678402) structure could be a valuable starting point for the design of new anti-prostate cancer agents. nih.gov
The structure-activity relationship (SAR) studies of these novel derivatives have indicated that mono-substitution on the phenyl group can enhance cytotoxic activity against prostate cancer cells. nih.gov This highlights the potential for further structural modifications to optimize the pharmacological profile of these compounds. The piperazine moiety, a key component of the hydroxyzine scaffold, is known for its presence in numerous drugs and its ability to confer high-affinity receptor binding properties. nih.gov
Advanced Spectroscopic and Imaging Techniques for Real-time Receptor Occupancy Research
Understanding the in-vivo interaction of hydroxyzine with its primary target, the histamine (B1213489) H1 receptor, is crucial for elucidating its mechanism of action. Advanced imaging techniques, particularly Positron Emission Tomography (PET), have emerged as powerful tools for the real-time investigation of receptor occupancy in the brain. nih.govnih.gov
PET studies utilizing radiolabeled tracers like [11C]-doxepin have been instrumental in quantifying the brain histamine H1 receptor occupancy (H1RO) of hydroxyzine. nih.govnih.gov These studies have demonstrated a direct correlation between H1RO and the sedative effects of antihistamines. nih.govwikipedia.org For instance, a PET study revealed that a 25 mg oral dose of hydroxyzine resulted in a mean H1RO of approximately 54%, which is consistent with its classification as a sedating antihistamine. nih.govnih.gov In contrast, non-sedating antihistamines exhibit H1RO values below 20%. nih.govresearchgate.net
Further research has shown a dose-dependent increase in brain H1 receptor occupancy with hydroxyzine's active metabolite, cetirizine (B192768), with a 30 mg dose of hydroxyzine leading to a 67.6% occupancy. wikipedia.org These PET imaging studies provide invaluable quantitative data on the central nervous system penetration and receptor binding of hydroxyzine, offering insights that are not achievable through traditional pharmacokinetic methods alone. nih.gov
In addition to PET, various spectrophotometric methods have been developed for the determination of hydroxyzine dihydrochloride (B599025) in different matrices. researchgate.net These methods, often based on charge-transfer complexation reactions, provide simple and rapid means for quantifying the compound, which can be valuable in research settings. researchgate.net Furthermore, advanced chromatographic techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for the ultra-sensitive and simultaneous determination of hydroxyzine and its metabolite cetirizine in biological samples. nih.gov
Integration of Computational Chemistry and Molecular Modeling for SAR and Mechanism Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering a virtual platform to predict the structure-activity relationships (SAR) and mechanisms of action of chemical compounds. nih.govnih.govmdpi.com These in silico methods are being increasingly applied to the study of hydroxyzine and its derivatives.
Molecular docking studies, a key component of computational modeling, have been employed to investigate the binding of novel hydroxyzine derivatives to their target receptors, such as the androgen receptor. nih.gov By creating a three-dimensional model of the receptor's active site, researchers can predict the binding affinity and orientation of different ligands, providing insights into the structural features that govern their biological activity. nih.gov This information is crucial for the rational design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of known molecules, QSAR models can predict the activity of new, untested compounds, thereby accelerating the drug discovery process. nih.gov While specific QSAR studies on hydroxyzine D4 dihydrochloride are not extensively reported in the provided context, the principles of QSAR are highly applicable to the exploration of its chemical scaffold and the design of novel ligands.
The use of computational tools like Avogadro software allows for the calculation of key molecular properties, such as molecular weight and optimized energy, which can help in understanding the stability and behavior of chemical structures. mdpi.com These computational approaches, when integrated with experimental data, provide a comprehensive understanding of the molecular determinants of hydroxyzine's activity and guide the development of future therapeutic agents.
Research into Potential Anti-inflammatory Mechanisms Beyond Traditional Pathways
While hydroxyzine is primarily known for its antihistaminic effects, recent research has begun to uncover its potential anti-inflammatory properties that may extend beyond simple H1 receptor antagonism. dergipark.org.trdergipark.org.tr These investigations are exploring the impact of hydroxyzine on various signaling pathways involved in the inflammatory response.
Studies on mammalian macrophage cells have revealed that hydroxyzine hydrochloride can exert differential effects on inflammation. dergipark.org.trdergipark.org.tr In activated macrophages, hydroxyzine has been shown to have anti-inflammatory effects by causing a significant decrease in the levels of phosphorylated (active) p38 mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) proteins. dergipark.org.trdergipark.org.tr The p38 MAPK and PI3K pathways are well-established signaling cascades that play crucial roles in mediating inflammatory responses. nih.gov
Interestingly, the same studies found that in non-activated macrophages, hydroxyzine appeared to trigger a mild inflammatory response. dergipark.org.trdergipark.org.tr This dual effect suggests a complex immunomodulatory role for hydroxyzine that is dependent on the activation state of immune cells. The findings indicate that the intracellular mechanisms of action of hydroxyzine's anti-inflammatory effects are, at least in part, mediated through the p38 MAPK and PI3K pathways. dergipark.org.trdergipark.org.tr
This emerging area of research opens up new avenues for understanding the full spectrum of hydroxyzine's pharmacological activities and may have implications for its potential use in inflammatory conditions. Further investigation into these non-traditional anti-inflammatory mechanisms is warranted to fully elucidate the compound's immunomodulatory potential. dergipark.org.trdergipark.org.trnih.govmdpi.com
Q & A
Q. What are the primary pharmacological targets of Hydroxyzine D4 dihydrochloride, and how do they inform experimental design?
Hydroxyzine D4 dihydrochloride acts as a histamine H1 receptor inverse agonist and exhibits antagonistic activity at 5-HT2A, D1/2 dopamine, and α1-adrenergic receptors . These multi-target interactions necessitate careful selection of receptor-specific controls in experimental design. For example:
- Use selective D4 antagonists (e.g., PD 168568 dihydrochloride, Ki = 8.8 nM at D4 ) or agonists (e.g., A-412997 dihydrochloride, Ki = 7.9 nM at human D4.4 ) to isolate D4-mediated effects.
- Include cetirizine (a metabolite of hydroxyzine) as a control to differentiate parent drug effects from metabolite activity .
Q. What validated analytical methods are recommended for quantifying Hydroxyzine D4 dihydrochloride in pharmaceutical formulations?
- Titrimetry : Oxone-based titration achieves high precision (RSD = 0.45%) for bulk substance analysis .
- Spectrophotometry : Charge-transfer complexation with π-acceptors (e.g., chloranilic acid) enables quantification in spiked urine and tablets, validated via linearity (r² > 0.999) and recovery studies (98–102%) .
- HPLC : Reverse-phase methods with UV detection (λ = 230–254 nm) are suitable for purity assessments (>98%) .
Q. How should researchers prepare stable stock solutions of Hydroxyzine D4 dihydrochloride for in vitro assays?
Hydroxyzine is highly soluble in water (>700 mg/mL) and ethanol (220 mg/mL) but has limited solubility in acetone (2 mg/mL) .
- Protocol : Dissolve in deionized water at 50 mM (for aqueous assays) or DMSO at 100 mM (for cell-based studies). Aliquot and store at –20°C to prevent hydrolysis. Validate stability via periodic HPLC checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for Hydroxyzine D4 dihydrochloride?
Discrepancies in Ki values (e.g., D4 vs. D2 receptor selectivity ratios) often arise from assay conditions (e.g., radioligand choice, membrane preparation) . Mitigation strategies include:
- Standardized Binding Assays : Use cloned human D4.4 receptors and [³H]spiperone as a radioligand to minimize interspecies variability .
- Metabolite Screening : Quantify cetirizine levels using LC-MS to exclude confounding effects from metabolic byproducts .
Q. What experimental approaches are critical for studying Hydroxyzine’s cross-reactivity with dopamine receptor subtypes?
- Functional Selectivity Assays : Compare cAMP modulation in HEK-293 cells expressing D4 vs. D2 receptors using A-412997 (D4 agonist) and PD 168568 (D4 antagonist) as reference compounds .
- In Vivo Locomotor Activity : Administer hydroxyzine in amphetamine-challenged rodent models to isolate D4-mediated inhibition of hypermotility .
Q. How can researchers optimize charge-transfer complexation methods for Hydroxyzine quantification in complex biological matrices?
- Matrix-Specific Validation : For urine samples, employ protein precipitation (e.g., acetonitrile) prior to complexation with chloranilic acid. Adjust pH to 3.5–4.0 to enhance complex stability .
- Interference Testing : Validate specificity against endogenous amines (e.g., histamine) using spiked recovery experiments (95–105% acceptable) .
Key Considerations for Experimental Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
